molecular formula C18H17BrClNO2 B4132342 2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B4132342
M. Wt: 394.7 g/mol
InChI Key: ZEBGGZFZXAIGJC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a bromo-chlorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(2-chlorophenoxy)acetyl]carbohydrazonoylphenyl 3-methylbenzoate
  • 4-bromo-2-[(3-chlorophenoxy)acetyl]carbohydrazonoylphenyl 3-methylbenzoate
  • 4-bromo-2-[(4-chlorophenoxy)acetyl]carbohydrazonoylphenyl 3-methylbenzoate

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-16-10-15(20)6-7-17(16)23-12-18(22)21-9-8-14(11-21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGGZFZXAIGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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